![molecular formula C21H18N4O2S B2555281 N-(3-acetylphenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide CAS No. 812685-76-0](/img/structure/B2555281.png)
N-(3-acetylphenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide
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Description
N-(3-acetylphenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide is a useful research compound. Its molecular formula is C21H18N4O2S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetylphenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Positive Inotropic Activity
Research has shown that derivatives of [1,2,4]triazolo[4,3-a]quinoline, similar in structure to N-(3-acetylphenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide, exhibit positive inotropic activity. These compounds have been evaluated in isolated rabbit heart preparations, demonstrating favorable activity compared to the standard drug, milrinone, by increasing left atrium stroke volume. This suggests potential applications in treating heart conditions by improving heart muscle contractility without affecting heart rate (Wu et al., 2012).
Anticancer Activity
A series of [1,2,4]triazolo[4,3-a]-quinoline derivatives have been designed and synthesized, targeting the structural requirements essential for anticancer activity. These derivatives exhibit significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines in vitro, highlighting their potential as novel anticancer agents (B. N. Reddy et al., 2015).
Anti-inflammatory and Antimicrobial Activities
Compounds derived from pyrimido[4,5-b]quinolines have been investigated for their analgesic, anti-inflammatory, anti-oxidant, and anti-microbial activities. Some derivatives exhibited potent activity towards both gram-negative and gram-positive bacteria, showing more significant anti-inflammatory and analgesic activities compared to other derivatives. This suggests their potential application in treating bacterial infections and inflammation (A. El-Gazzar et al., 2009).
Antihistaminic Activity
Studies have also explored the H1-antihistaminic activity of novel 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones. These compounds were screened for their ability to protect against histamine-induced bronchoconstriction in guinea pigs, identifying several compounds with comparable potency to chlorpheniramine maleate, a standard antihistamine drug. This highlights their potential use in treating allergic reactions with minimal sedative effects (M. Gobinath et al., 2015).
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-13-10-19-23-24-21(25(19)18-9-4-3-8-17(13)18)28-12-20(27)22-16-7-5-6-15(11-16)14(2)26/h3-11H,12H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIJLHQHPSZAPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=CC(=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Acetylphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide |
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